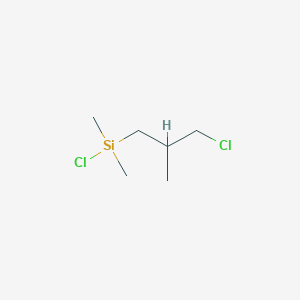

氯(3-氯-2-甲基丙基)二甲基硅烷

概述

描述

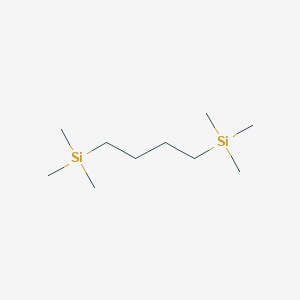

Chloro(3-chloro-2-methylpropyl)dimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of chloro(3-chloro-2-methylpropyl)dimethylsilane and related compounds typically involves the reaction of chlorosilanes with organic moieties. For instance, the synthesis of (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane was achieved through a multistage reaction, starting with transsilylation followed by intramolecular (dimethylchlorosilyl)methylation . This process highlights the complexity and the multistage character of synthesizing such organosilicon compounds.

Molecular Structure Analysis

X-ray crystallography studies have provided direct evidence of the molecular structure of related chloro(dimethyl)silanes. For example, chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium}methyl]dimethylsilane was found to have a trigonal-bipyramidal coordination with the silicon atom being markedly displaced towards the oxygen atom, indicating a coordinate bond between the silicon atom and chloride ion . Similarly, (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane also exhibits a trigonal-bipyramidal coordination with axial O and Cl atoms .

Chemical Reactions Analysis

The chemical reactivity of chloro(dimethyl)silanes involves various transformations. For instance, the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and -lactams demonstrated a multistage character, leading to the formation of chelate intermediates and their subsequent rearrangement to final products . These reactions are indicative of the complex behavior of chlorosilanes in chemical synthesis, involving kinetically controlled transformations and rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(isopropyl)silanes were investigated through spectroscopic methods. The study of molecular vibrations and rotational isomerism revealed that different rotational isomers coexist in the liquid state, with the more stable conformation being the one with more methyl-chlorine gauche-dispositions . This research provides insight into the dynamic behavior of chlorosilanes and their conformational stability, which is crucial for understanding their reactivity and potential applications.

科学研究应用

Chloro-containing Molecules in Drug Discovery

- Application Summary : Chlorinated compounds, including those similar to “Chloro(3-chloro-2-methylpropyl)dimethylsilane”, are promising for use in medicinal chemistry . More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular drug being developed. Typically, this involves the synthesis of chlorine containing heterocyclic compounds as diverse biological agents and drugs .

- Results or Outcomes : The outcomes of these applications are the development of more potent and effective chlorinated drugs against numerous diseases .

Chloro(chloromethyl)dimethylsilane in Industrial Testing

- Application Summary : Chloro(chloromethyl)dimethylsilane is used in various industrial testing applications .

Chloro-containing Molecules in Material Science

- Application Summary : Chlorinated compounds, including those similar to “Chloro(3-chloro-2-methylpropyl)dimethylsilane”, are used in the synthesis of various materials . These materials have applications in a wide range of fields, including electronics, construction, and automotive industries .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular material being synthesized. Typically, this involves the reaction of the chlorinated compound with other reagents to form the desired material .

- Results or Outcomes : The outcomes of these applications are the development of new materials with improved properties, such as increased strength, durability, or conductivity .

Chloro-containing Molecules in Environmental Science

- Application Summary : Chlorinated compounds, including those similar to “Chloro(3-chloro-2-methylpropyl)dimethylsilane”, are often studied in environmental science due to their potential impact on the environment . This includes studying their behavior in the environment, their potential toxicity, and methods for their removal or degradation .

- Methods of Application : The specific methods of application would depend on the particular study being conducted. This could involve laboratory experiments, field studies, or computational modeling .

- Results or Outcomes : The outcomes of these applications could include a better understanding of the environmental impact of these compounds, the development of methods for their removal or degradation, or the identification of potential risks to human health or the environment .

Chloro-containing Molecules in Material Science

- Application Summary : Chlorinated compounds, including those similar to “Chloro(3-chloro-2-methylpropyl)dimethylsilane”, are used in the synthesis of various materials . These materials have applications in a wide range of fields, including electronics, construction, and automotive industries .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular material being synthesized. Typically, this involves the reaction of the chlorinated compound with other reagents to form the desired material .

- Results or Outcomes : The outcomes of these applications are the development of new materials with improved properties, such as increased strength, durability, or conductivity .

Chloro-containing Molecules in Environmental Science

- Application Summary : Chlorinated compounds, including those similar to “Chloro(3-chloro-2-methylpropyl)dimethylsilane”, are often studied in environmental science due to their potential impact on the environment . This includes studying their behavior in the environment, their potential toxicity, and methods for their removal or degradation .

- Methods of Application : The specific methods of application would depend on the particular study being conducted. This could involve laboratory experiments, field studies, or computational modeling .

- Results or Outcomes : The outcomes of these applications could include a better understanding of the environmental impact of these compounds, the development of methods for their removal or degradation, or the identification of potential risks to human health or the environment .

安全和危害

Chloro(3-chloro-2-methylpropyl)dimethylsilane is classified as a Skin Corrosion/Irritation Category 1B substance . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding contact with skin, eyes, and mucous membranes, and avoiding inhalation or ingestion .

属性

IUPAC Name |

chloro-(3-chloro-2-methylpropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMILLRSLWHOHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939438 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

CAS RN |

18145-83-0 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)

![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)